

# Application Notes and Protocols for Coadministration of Dazostinag and Radiotherapy

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

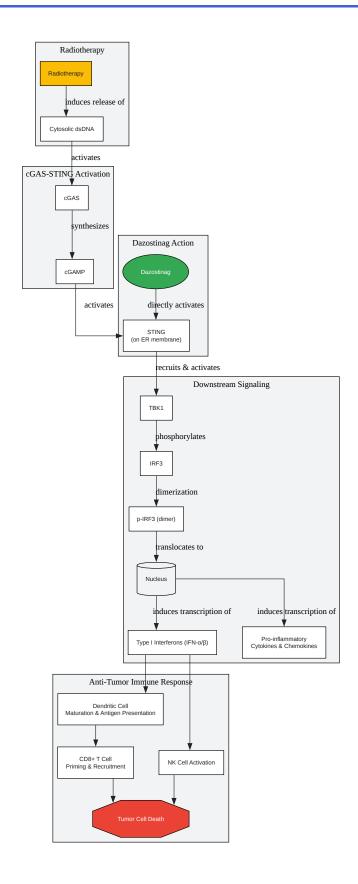
Dazostinag (TAK-676) is a novel, systemically administered small molecule agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] Activation of STING in the tumor microenvironment can drive the production of type I interferons and other pro-inflammatory cytokines, leading to the activation of innate and adaptive immune responses against cancer. [3][4] Preclinical and clinical evidence suggests that the combination of Dazostinag with radiotherapy may offer a synergistic anti-tumor effect. Radiotherapy can induce immunogenic cell death, releasing tumor-derived DNA into the cytoplasm, which in turn activates the cGAS-STING pathway.[5] Dazostinag can further amplify this immune response, potentially leading to enhanced tumor control and the generation of a systemic anti-tumor immunity.

These application notes provide a detailed protocol for the co-administration of **Dazostinag** and radiotherapy, based on findings from preclinical studies and the Phase 1b clinical trial NCT04879849.[6][7][8] This document is intended to guide researchers in designing and executing studies to evaluate this promising combination therapy.

# **Signaling Pathway**

**Dazostinag** directly activates the STING protein, a key mediator of innate immunity. The following diagram illustrates the signaling cascade initiated by **Dazostinag**, particularly in the context of radiotherapy.





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Caption: Dazostinag and Radiotherapy-Induced STING Signaling Pathway.



## **Quantitative Data Summary**

The following tables summarize key quantitative data from the Phase 1b clinical trial (NCT04879849) of **Dazostinag** in combination with radiotherapy and pembrolizumab.[6][8]

Table 1: Patient Demographics and Treatment

Characteristic	Value
Number of Patients	34
Tumor Types	Non-Small Cell Lung Cancer (NSCLC), Triple- Negative Breast Cancer (TNBC), Squamous Cell Carcinoma of the Head and Neck (SCCHN)
Radiotherapy Regimen	8 Gy x 3 fractions
Dazostinag Dose Escalation	0.2 - 5.0 mg
Pembrolizumab Dose	200 mg every 3 weeks

Table 2: Safety and Tolerability - Treatment-Emergent Adverse Events (TEAEs)

Adverse Event	All Causalities (%)[6][8]	Dazostinag-Related (%)[6]
Any TEAE	97.1	50.0
Fatigue	52.9	26.5
Constipation	26.5	-
Cough	20.6	-
Chills	-	8.8
Diarrhea	-	5.9
Arthralgia	-	5.9
Myalgia	-	5.9



#### Table 3: Preliminary Efficacy

Endpoint	Result
Confirmed Objective Response Rate (ORR)	7.1% (2/28 patients)[6][8]
Complete Response (CR)	1 patient (NSCLC)[6][8]
Partial Response (PR)	1 patient (SCCHN)[6][8]

## **Experimental Protocols**

# Preclinical In Vivo Protocol: Dazostinag and Radiotherapy in a Syngeneic Mouse Model

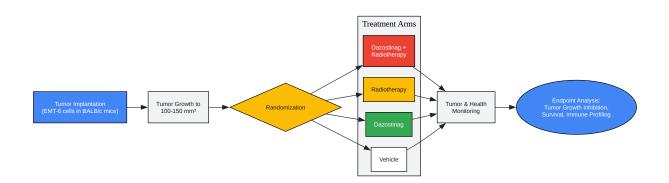
This protocol is a representative methodology based on preclinical studies of STING agonists combined with radiotherapy.[5]

- 1. Cell Line and Animal Model
- Cell Line: EMT-6 murine breast carcinoma cells.
- Animal Model: Female BALB/c mice, 6-8 weeks old.
- 2. Tumor Implantation
- Inject 1 x 10<sup>6</sup> EMT-6 cells subcutaneously into the right flank of each mouse.
- Monitor tumor growth every 2-3 days using calipers.
- Randomize mice into treatment groups when tumors reach an average volume of 100-150 mm<sup>3</sup>.
- 3. Treatment Groups
- · Group 1: Vehicle control
- Group 2: Dazostinag alone



- Group 3: Radiotherapy alone
- Group 4: **Dazostinag** + Radiotherapy
- 4. Dazostinag Administration
- Reconstitute Dazostinag in a sterile vehicle (e.g., 5% dextrose in water).
- Administer Dazostinag intravenously (IV) at a dose of 1 mg/kg.
- Administer on Days 1, 8, and 15 of a 21-day cycle.
- 5. Radiotherapy Administration
- On Day 0 (one day before the first **Dazostinag** dose), irradiate the tumors.
- Use a small animal irradiator to deliver a focused beam of radiation to the tumor.
- Administer a hypofractionated regimen of 8 Gy x 3 daily fractions.
- 6. Monitoring and Endpoints
- Measure tumor volume twice weekly.
- Monitor animal body weight and overall health.
- Primary endpoint: Tumor growth inhibition.
- Secondary endpoints: Overall survival, analysis of the tumor immune microenvironment.
- 7. Pharmacodynamic Analysis
- At selected time points, euthanize a subset of mice from each group.
- Harvest tumors for analysis by flow cytometry and RNA sequencing.





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Caption: Preclinical Experimental Workflow.

### Clinical Protocol: Phase 1b Study (NCT04879849)

This protocol is based on the published methodology for the NCT04879849 clinical trial.[6][8]

- 1. Patient Population
- Adults with advanced/metastatic NSCLC, TNBC, or SCCHN who have progressed on prior checkpoint inhibitor therapy.
- 2. Study Design
- Phase 1b, open-label, dose-escalation study.
- 3. Treatment Regimen
- Radiotherapy: 8 Gy x 3 fractions of image-guided radiotherapy to a target lesion.



- Pembrolizumab: 200 mg IV on Day 1 of each 21-day cycle.
- **Dazostinag**: Administered IV on Days 1, 8, and 15 of each 21-day cycle in escalating doses (0.2 mg, 0.4 mg, 0.8 mg, 1.6 mg, 2.5 mg, 3.5 mg, and 5.0 mg).
- Dazostinag and pembrolizumab are administered at least 40 hours after the last fraction of radiotherapy.
- 4. Endpoints
- · Primary: Safety and tolerability.
- Secondary: Preliminary anti-tumor activity (RECIST v1.1), pharmacokinetics, and pharmacodynamics.
- 5. Pharmacodynamic Analyses
- Blood Samples: Collected at baseline and at multiple time points post-treatment to assess:
  - STING gene signature by RNA sequencing.
  - Cytokine levels (e.g., IFN-y, IP-10) by multiplex immunoassay.
- Tumor Biopsies: Optional, collected at baseline and on-treatment for:
  - Immune cell infiltration analysis by flow cytometry and immunohistochemistry.
  - Gene expression profiling by RNA sequencing.

# Laboratory Protocol: RNA Sequencing for STING Gene Signature

- 1. Sample Collection and Processing
- Collect peripheral blood in PAXgene Blood RNA tubes.
- Isolate total RNA using the PAXgene Blood RNA Kit according to the manufacturer's instructions.



- Assess RNA quality and quantity using a Bioanalyzer and Nanodrop.
- 2. Library Preparation and Sequencing
- Prepare RNA sequencing libraries using a stranded mRNA-seq library preparation kit.
- Perform sequencing on an Illumina NovaSeq platform to a depth of at least 20 million reads per sample.
- 3. Data Analysis
- Align reads to the human reference genome (hg38).
- Quantify gene expression levels.
- Perform differential gene expression analysis between baseline and post-treatment samples.
- Calculate a STING gene signature score based on the expression of a predefined set of STING-responsive genes.

# Laboratory Protocol: Flow Cytometry for Tumor Immune Infiltrate Analysis

- 1. Tumor Dissociation
- Mechanically and enzymatically digest fresh tumor biopsies to obtain a single-cell suspension.
- Filter the cell suspension through a 70 μm cell strainer.
- Perform red blood cell lysis.
- 2. Cell Staining
- Stain cells with a viability dye to exclude dead cells.
- Block Fc receptors to prevent non-specific antibody binding.



- Stain with a panel of fluorescently-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD11c, CD86, PD-1, Granzyme B).
- For intracellular markers like Granzyme B, perform fixation and permeabilization before staining.
- 3. Data Acquisition and Analysis
- Acquire data on a multi-color flow cytometer.
- Analyze the data using flow cytometry analysis software (e.g., FlowJo).
- Gate on live, single cells and then identify different immune cell populations based on their marker expression.
- Quantify the percentage and activation status of various immune cell subsets.

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